UCL2077, chemically known as (3-Triphenylmethylaminomethyl)pyridine, is a synthetic compound primarily utilized in neuroscience research. [] This compound serves as a valuable pharmacological tool for investigating the role of specific ion channels, particularly those involved in neuronal excitability and synaptic plasticity. [] While its exact molecular target remains elusive, UCL2077 demonstrates a unique ability to selectively inhibit the slow afterhyperpolarization (sAHP) in various neuronal populations. []
The synthesis of UCL 2077 involves several steps that typically include the formation of the triphenylmethyl group attached to an aminomethyl pyridine structure. While specific synthetic pathways can vary, a common approach includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during these synthetic steps.
The molecular structure of UCL 2077 can be described as follows:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of UCL 2077.
UCL 2077 participates in various chemical reactions, primarily involving its interaction with ion channels:
The mechanism of action for UCL 2077 primarily involves its modulation of ion channel activity:
UCL 2077 exhibits several notable physical and chemical properties:
These properties make UCL 2077 suitable for various experimental applications in neuroscience research.
UCL 2077 has several important applications in scientific research:
The erg-mediated potassium current (IK(erg)), encoded by KCNH genes, plays crucial roles in regulating action potential repolarization and maintaining the resting membrane potential in various excitable cells, including neuroendocrine and cardiac cells. UCL 2077 exerts potent inhibitory effects on this current through multifaceted mechanisms that significantly alter its biophysical properties [1].
Electrophysiological investigations in pituitary GH3 cells have demonstrated that UCL 2077 produces a concentration-dependent reduction in IK(erg) amplitude. When cells were subjected to hyperpolarizing steps from a holding potential of -10 mV to test potentials up to -90 mV, UCL 2077 application resulted in a progressive decrease in current amplitude. At a concentration of 10 μM, UCL 2077 significantly reduced the peak amplitude of IK(erg) from 276 ± 13 pA to 109 ± 8 pA (n=11, p<0.05) during hyperpolarization to -90 mV. This suppression was reversible upon washout, with amplitude returning to 246 ± 11 pA (n=9), indicating a direct pharmacological effect rather than irreversible channel damage [1]. The inhibition occurred without significant modification of the activation time course but prominently affected the deactivation phase, suggesting a state-dependent interaction with the channel complex.
Beyond amplitude reduction, UCL 2077 significantly alters gating kinetics of IK(erg). The compound accelerates the deactivation time course of IK(erg) in a concentration-dependent manner. When analyzed using single exponential functions, the deactivation time constants (τdeact) progressively decreased with increasing UCL 2077 concentrations. This kinetic effect suggests that UCL 2077 promotes channel closure during membrane repolarization, effectively shortening the duration of current flow following hyperpolarizing pulses [1].
UCL 2077 also profoundly modifies voltage-dependent properties of IK(erg). At 30 μM, UCL 2077 shifts the midpoint of the activation curve by approximately 17 mV toward less hyperpolarized potentials, indicating that more depolarized voltages are required to achieve similar activation levels in the presence of the compound. Furthermore, UCL 2077 significantly reduces the voltage hysteresis of IK(erg) typically observed during long-lasting triangular ramp pulses. This hysteresis reduction suggests stabilization of channel states that diminishes the history-dependent gating behavior characteristic of erg channels [1].
Table 1: Effects of UCL 2077 on IK(erg) in GH3 Cells
Parameter | Control | UCL 2077 (10 μM) | UCL 2077 (30 μM) |
---|---|---|---|
Peak Amplitude at -90 mV | 276 ± 13 pA | 109 ± 8 pA | Not reported |
Deactivation Time Constant | Reference | Reduced | Concentration-dependent reduction |
Activation Curve Midpoint | Reference | Shifted by ~17 mV depolarized | Not reported |
Voltage Hysteresis | Present | Reduced | Significantly reduced |
Quantitative analysis of the concentration-response relationship for IK(erg) inhibition revealed an IC50 value of 4.7 μM based on nonlinear least-squares fitting. At the highest concentration tested (100 μM), UCL 2077 almost completely suppressed IK(erg) amplitude, indicating near-saturating effects at this concentration [1]. Kinetic analysis of deactivation time constants provided estimates of the blocking and unblocking rate constants, yielding a KD value of 5.1 μM, remarkably consistent with the IC50 derived from steady-state inhibition measurements. This agreement between equilibrium and kinetic parameters suggests a bimolecular interaction mechanism where UCL 2077 binds directly to the erg channel protein, likely within the pore region or voltage-sensing domains, to achieve its inhibitory effects.
Beyond its effects on voltage-gated potassium channels, UCL 2077 demonstrates significant activity against calcium-activated potassium channels, particularly the intermediate-conductance subtype (IKCa, KCa3.1, or SK4), which are encoded by the KCNN4 gene [1].
Single-channel recordings have revealed that UCL 2077 diminishes IKCa channel activity primarily by reducing the open probability (Po) rather than affecting single-channel conductance. This suppression occurs in a concentration-dependent manner and likely contributes to UCL 2077's ability to inhibit the slow afterhyperpolarization in neurons, which depends on both voltage-gated and calcium-activated potassium conductances [1]. The IKCa channels are known to regulate calcium-dependent hyperpolarization following action potentials, particularly during repetitive firing when intracellular calcium accumulates. By suppressing IKCa channel activity, UCL 2077 reduces the hyperpolarizing drive that normally follows bursts of action potentials, potentially explaining its ability to enhance neuronal excitability in hippocampal pyramidal neurons despite its inhibitory effects on other potassium currents.
In stark contrast to its effects on IKCa channels, UCL 2077 demonstrates minimal regulatory actions on large-conductance calcium-activated potassium (BKCa) channels. This differential sensitivity highlights the compound's selectivity among calcium-activated potassium channel subtypes and suggests distinct interaction sites or mechanisms for these structurally related channels [1]. The molecular basis for this selectivity may reside in differences in the gating machinery or drug-binding pockets between IKCa and BKCa channels. The preservation of BKCa channel function under UCL 2077 application indicates that the compound's effects on cellular excitability are not attributable to broad-spectrum inhibition of calcium-activated potassium conductances but rather represent a targeted action on specific channel subtypes.
The KCNQ (Kv7) family of voltage-gated potassium channels, particularly KCNQ2 and KCNQ3, are recognized molecular correlates of the neuronal M-current that regulates neuronal excitability threshold and firing frequency. UCL 2077 exhibits complex subtype-specific modulatory actions across this channel family [2] [3].
UCL 2077 demonstrates nanomolar potency against KCNQ1 and KCNQ2 channels expressed in heterologous systems. At concentrations as low as 3 μM, UCL 2077 strongly inhibits both KCNQ1 and KCNQ2 currents in a voltage-independent manner [2]. This potent inhibition is particularly significant given the physiological roles of these channels: KCNQ1 (in complex with KCNE1 subunits) underlies the slow delayed rectifier current (IKs) in cardiac myocytes, which is crucial for action potential repolarization in the heart. KCNQ2 represents the predominant neuronal M-current subunit, often co-assembled with KCNQ3 to form heteromeric channels that regulate excitability in central and peripheral neurons. The inhibition of KCNQ2-containing channels by UCL 2077 likely contributes to its ability to enhance neuronal excitability and facilitate action potential firing in hippocampal neurons, complementing its effects on afterhyperpolarization currents.
The modulatory profile of UCL 2077 across the KCNQ family reveals striking subtype selectivity:
KCNQ3: UCL 2077 exerts bimodal effects on KCNQ3 homomeric channels, enhancing currents at negative membrane potentials while inhibiting them at positive potentials. This enhancement occurs through a leftward shift in the voltage dependence of activation, which is critically dependent on tryptophan 265 (W265) in the channel structure [2]. Mutation of W265 abolishes the facilitatory effect, indicating this residue's essential role in mediating UCL 2077's action on KCNQ3 channels.
KCNQ4: UCL 2077 produces weak blocking activity on KCNQ4 channels compared to its potent effects on KCNQ1 and KCNQ2 [2]. This relative insensitivity of KCNQ4 is pharmacologically significant given the channel's expression in smooth muscle and auditory systems, suggesting that UCL 2077 may have fewer off-target effects in these tissues compared to broad-spectrum KCNQ openers like retigabine.
KCNQ5: Intriguingly, UCL 2077 potentiates KCNQ5 channels at more positive membrane potentials, with minimal effects at hyperpolarized voltages [2]. This voltage-dependent potentiation contrasts with its inhibitory actions on KCNQ1 and KCNQ2, further highlighting the compound's complex pharmacological profile.
Table 2: Subtype-Selective Effects of UCL 2077 on KCNQ Channels
Channel Subtype | Effect of UCL 2077 (3 μM) | Voltage Dependence | Physiological Relevance |
---|---|---|---|
KCNQ1 | Strong inhibition | Voltage-independent | Cardiac repolarization (IKs current) |
KCNQ2 | Strong inhibition | Voltage-independent | Neuronal M-current, excitability control |
KCNQ3 | Bimodal: enhancement at negative voltages, inhibition at positive voltages | Voltage-dependent | Forms heteromers with KCNQ2 in neuronal M-channels |
KCNQ4 | Weak inhibition | Voltage-independent | Smooth muscle, auditory function |
KCNQ5 | Potentiation at depolarized potentials | Voltage-dependent | Neuronal excitability, smooth muscle |
The compound also displays intermediate effects on heteromeric KCNQ2/3 channels compared to homomeric KCNQ2 or KCNQ3 channels, reflecting the complex interplay between subunits in determining pharmacological sensitivity [2]. This subtype selectivity makes UCL 2077 particularly valuable for distinguishing KCNQ1 and KCNQ2 channels from less sensitive family members in both neuronal and cardiac contexts, offering significant advantages over non-selective channel modulators for mechanistic studies of channel function in native tissues.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7